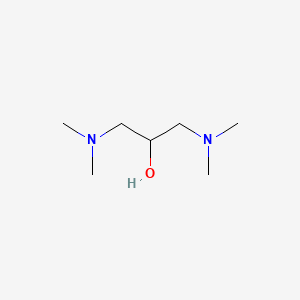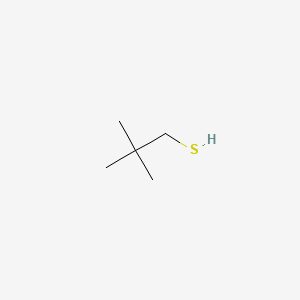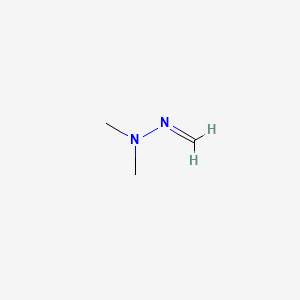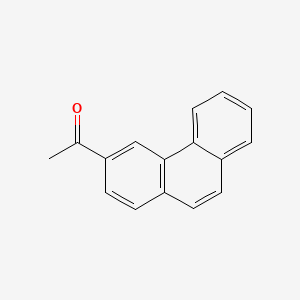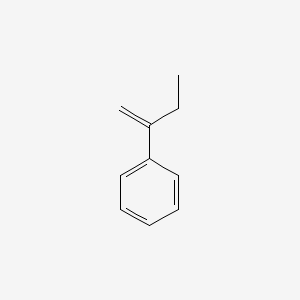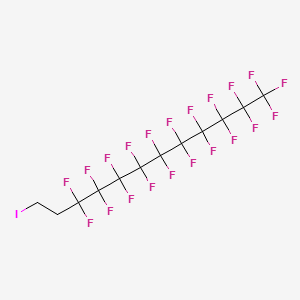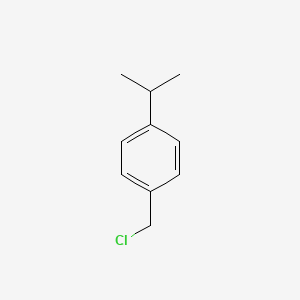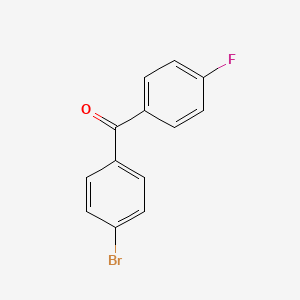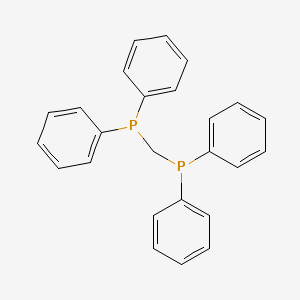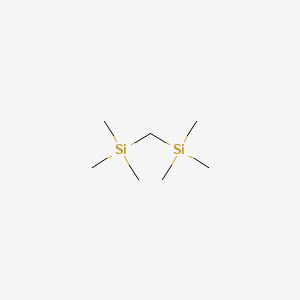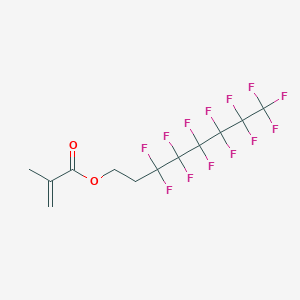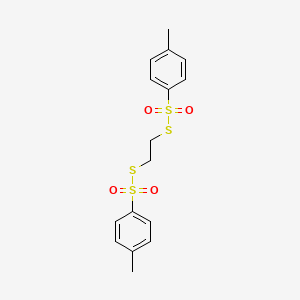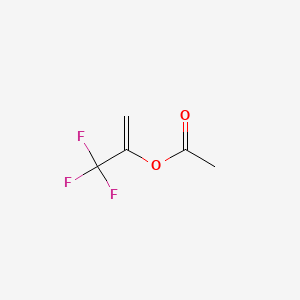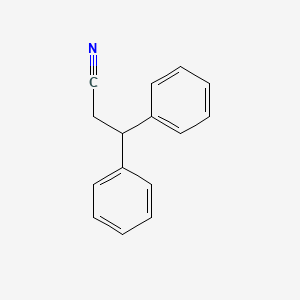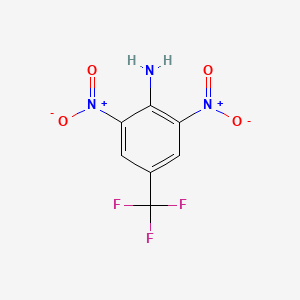
2,6-二硝基-4-(三氟甲基)苯胺
描述
2,6-Dinitro-4-(trifluoromethyl)aniline is a chemical compound that has been studied for its potential applications in various fields, including agrochemicals. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to an aniline ring. This structure suggests that it could have interesting chemical properties and reactivity due to the electron-withdrawing effects of the nitro and trifluoromethyl groups .
Synthesis Analysis
The synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives has been achieved through anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the substitution of a chlorine atom by an aniline group, which is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups . Additionally, an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, has been described, which could provide insights into the synthesis of 2,6-dinitro-4-(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)aniline is influenced by the presence of the nitro and trifluoromethyl groups. Infrared (IR), ultraviolet (UV), and proton nuclear magnetic resonance (1H NMR) studies have suggested the existence of an intramolecular hydrogen bond between the amino hydrogen and one of the ortho-nitro groups. This hydrogen bonding could affect the compound's reactivity and stability .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives, including those similar to 2,6-Dinitro-4-(trifluoromethyl)aniline, has been studied in various reactions. For instance, the ambident reactivity of aniline derivatives towards 4,6-dinitrobenzofuroxan has been reported, which involves rapid reaction via the nitrogen center to give anionic σ-adducts. The presence of electron-withdrawing groups such as nitro and trifluoromethyl is likely to influence these reactions by affecting the electron density on the aniline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dinitro-4-(trifluoromethyl)aniline are shaped by its molecular structure. The electron-withdrawing effects of the nitro and trifluoromethyl groups are expected to impact the compound's acidity, basicity, and overall reactivity. Kinetic and equilibrium studies of similar aniline derivatives have shown that these groups can significantly affect reaction rates and equilibria, suggesting that 2,6-Dinitro-4-(trifluoromethyl)aniline would exhibit similar behavior . The substituent effects on the aniline ring have been quantified, indicating that the rate of reaction is affected by the polar effect of the substituent, which would be relevant for understanding the behavior of 2,6-Dinitro-4-(trifluoromethyl)aniline in various chemical contexts .
科学研究应用
Use in Weed Control
- Scientific Field : Agricultural Science
- Application Summary : “2,6-Dinitro-4-(trifluoromethyl)aniline” is used as a component in dinitroaniline herbicides . These herbicides are applied to control weed populations in crops .
- Methods of Application : The herbicide is applied at different intervals and rates depending on the specific requirements of the crop and the extent of the weed infestation . For example, applications in November and December at 1.25X profluralin, 1.5X trifluralin, fluchloralin, and pendimethalin, 1X USB 3153, and 2X butralin were required to give effective weed control .
Use in Environmental Engineering
- Scientific Field : Environmental Engineering
- Application Summary : “N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline”, a compound similar to “2,6-Dinitro-4-(trifluoromethyl)aniline”, is used as a model compound to optimize the design and operation of remediation technologies for herbicide-contaminated sites.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
Use in Cell Biology
- Scientific Field : Cell Biology
- Application Summary : Dinitroaniline herbicides, including “2,6-Dinitro-4-(trifluoromethyl)aniline”, are known to bind to tubulin subunits, which prevents microtubule polymerization, impairs the mitotic cycle, and causes cytogenetic abnormalities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : “2,6-Dibromo-4-(trifluoromethyl)aniline”, a compound similar to “2,6-Dinitro-4-(trifluoromethyl)aniline”, is used in enantio- and diastereoselective addition reactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in Crop Science
- Scientific Field : Crop Science
- Application Summary : “2,6-Dinitro-4-(trifluoromethyl)aniline” is used in dinitroaniline herbicides for weed control in crops . The herbicides are applied at different intervals and rates depending on the specific requirements of the crop and the extent of the weed infestation .
- Methods of Application : The herbicide is applied at 1-month intervals for 6 months prior to planting at 1, 1.25, 1.5, and 2X the recommended rates . Applications in November and December at 1.25X profluralin, 1.5X trifluralin, fluchloralin, and pendimethalin, 1X USB 3153, and 2X butralin were required to give effective weed control .
Use in Chemical Research
- Scientific Field : Chemical Research
- Application Summary : “N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline”, a compound similar to “2,6-Dinitro-4-(trifluoromethyl)aniline”, holds immense potential for scientific research. Its multifaceted nature enables diverse applications, making it indispensable in various studies and experiments.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
安全和危害
属性
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACNDKUQVLNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196202 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitro-4-(trifluoromethyl)aniline | |
CAS RN |
445-66-9 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,5-dinitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

